molecular formula C17H16N2O2 B2800496 N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351611-33-0

N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2800496
CAS No.: 1351611-33-0
M. Wt: 280.327
InChI Key: TZDXZISFJRTIQJ-UHFFFAOYSA-N
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Description

N-(5-Oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl amide derivative characterized by a pyrrolidinone substituent at the 3-position of the biphenyl scaffold. The pyrrolidinone moiety introduces both hydrogen-bonding capacity and conformational rigidity, which may enhance target binding specificity compared to simpler aliphatic or aromatic substituents .

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-10-15(11-18-16)19-17(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXZISFJRTIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of a biphenyl derivative with a pyrrolidinone derivative under specific conditions. One common method involves the use of a biphenyl-4-carboxylic acid derivative, which is reacted with a pyrrolidinone derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Cycloalkyl and Bicyclic Substituents
Compound Name Substituent Synthesis Yield Key Analytical Data
N-Cyclohexyl-[1,1'-biphenyl]-4-carboxamide Cyclohexylamine derivative Not reported $ ^1H $ NMR, MS confirmed
N-Bicyclo[2.2.1]heptan-2-yl derivative Rigid bicyclic system High purity Automated flash chromatography
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cyclooctyl group 50% yield $ ^1H $ NMR, MS (M+H: 350)

Key Findings :

  • Cycloalkyl derivatives are typically synthesized via coupling reactions using cycloalkylamine hydrochlorides, with yields ranging from 50% to 84% .
Aromatic and Heteroaromatic Substituents
Compound Name Substituent LogP Bioactivity Notes
N-(3-Pyridinyl)-[1,1'-biphenyl]-4-carboxamide Pyridine ring 2.8 (calc.) Potential kinase interaction
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide Thiazole ring 4.01 Enhanced solubility (logSw: -4.52)
N-(3-Bromophenyl)-[1,1'-biphenyl]-4-carboxamide Bromophenyl group 4.5 (calc.) Halogen-bonding capability

Key Findings :

  • Heteroaromatic substituents (e.g., pyridine, thiazole) improve water solubility compared to purely hydrophobic groups .
  • Bromine substituents may enhance binding to hydrophobic pockets in enzymes like CYP51 .
Fluorinated Derivatives
Compound Name Fluorine Position Bioactivity
2',3,5'-Trifluoro derivative 2',3,5'-Trifluoro substitution Anti-Trypanosoma cruzi (IC50: <1 µM)
3'-Methoxy-4'-fluoro derivative 3'-Methoxy, 4'-fluoro 17β-HSD2 inhibition (Ki: 8 nM)

Key Findings :

  • Fluorination at strategic positions (e.g., 2',3,5') improves metabolic stability and target affinity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP H-Bond Donors Polar Surface Area (Ų)
N-(5-Oxopyrrolidin-3-yl) derivative ~350 (calc.) 1.5–2.5 2 80–90
N-(1,3-Thiazol-2-yl) derivative 280.35 4.01 1 33.5
N-Cyclooctyl derivative 350.4 3.8 1 40.2

Key Insights :

  • The pyrrolidinone group in the target compound reduces logP (1.5–2.5 vs. 3.8–4.5 in cycloalkyl analogues), suggesting better aqueous solubility .
  • Higher polar surface area (80–90 Ų) correlates with improved blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

N-(5-Oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components: a biphenyl moiety attached to a pyrrolidine ring and a carboxamide functional group. The molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2 with a molecular weight of approximately 302.38 g/mol.

Anticancer Activity

In Vitro Studies:
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties, particularly against human lung adenocarcinoma (A549) cells. A study evaluated various derivatives, including this compound, using MTT assays to assess cell viability post-treatment. The results indicated that:

  • Compound Efficacy: The compound reduced A549 cell viability significantly. For instance, certain derivatives decreased cell viability to 21.2% compared to untreated controls (p < 0.001) .
  • Comparative Analysis: When compared with established chemotherapeutics like cisplatin, these compounds showed comparable or enhanced efficacy in reducing tumor cell viability .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound NameCell LineViability (%)Statistical Significance
This compoundA54921.2p < 0.001
Control (Cisplatin)A54963.4p < 0.05
Other DerivativesA54938.3 - 71.3Various

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant pathogens.

Study Findings:

  • Pathogen Resistance: The compound exhibited selective antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
  • Screening Results: In trials against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, the compound showed no significant activity (MIC > 64 µg/mL) .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Activity
S. aureus (resistant)< 10Active
K. pneumoniae> 64No Activity
E. coli> 64No Activity

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Interference: It is hypothesized that the compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Targeting Pathogen Metabolism: The selective antimicrobial activity suggests that it may disrupt metabolic pathways specific to resistant bacterial strains.

Case Studies

Case Study: Lung Cancer Treatment
In a controlled study involving A549 cells treated with varying concentrations of the compound, researchers observed a dose-dependent response in cell viability reduction. This study reinforces the potential for developing this compound as a therapeutic agent for lung cancer.

Case Study: Antimicrobial Resistance
Another study focused on the efficacy of this compound against clinical isolates of resistant S. aureus. Results indicated substantial effectiveness in reducing bacterial load in vitro, suggesting potential for further development into a clinical treatment option for infections caused by resistant strains.

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